2-Methylsulfanyl-3-propylquinazolin-4-one
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Overview
Description
2-Methylsulfanyl-3-propylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-aminobenzamide with propyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfanyl-3-propylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit multiple protein kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
2-Sulfanylquinazolin-4-one: Similar structure but lacks the propyl group, showing different biological activities.
3-Propylquinazolin-4-one: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
2-Methylquinazolin-4-one: Lacks the propyl group, affecting its overall biological activity.
Uniqueness: 2-Methylsulfanyl-3-propylquinazolin-4-one stands out due to the presence of both the methylsulfanyl and propyl groups, which confer unique chemical properties and biological activities
Properties
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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